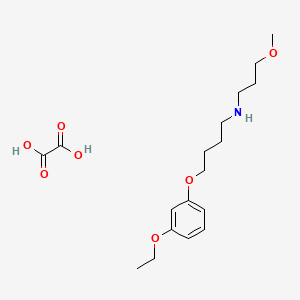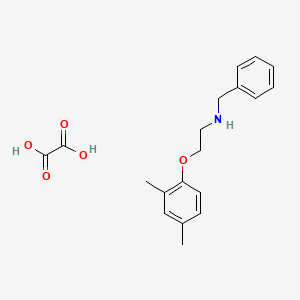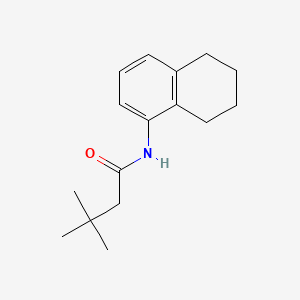![molecular formula C16H23BrN2O6 B4002635 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4002635.png)
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Descripción general
Descripción
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 2-(2-bromophenoxy)ethoxy group and is paired with oxalic acid. The presence of the bromophenoxy group and the piperazine ring contributes to its reactivity and potential utility in different chemical reactions and applications.
Aplicaciones Científicas De Investigación
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine typically involves the reaction of 2-(2-bromophenoxy)ethanol with piperazine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or ethanol.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce phenolic compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various receptors or enzymes, leading to modulation of their activity. The piperazine ring can also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the piperazine ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Another related compound with a simpler structure.
Propiedades
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.C2H2O4/c15-13-3-1-2-4-14(13)19-12-11-18-10-9-17-7-5-16-6-8-17;3-1(4)2(5)6/h1-4,16H,5-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJAZYXEPCZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4002553.png)

![1-[3-(3-Bromophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4002559.png)
![N-[4-(4-bromo-2-methylphenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002581.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)butanamide](/img/structure/B4002584.png)
![2-(benzylthio)-N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4002589.png)
![Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4002594.png)

![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4002601.png)
![{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone](/img/structure/B4002606.png)

![2-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}pyridine](/img/structure/B4002643.png)
![2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002649.png)

